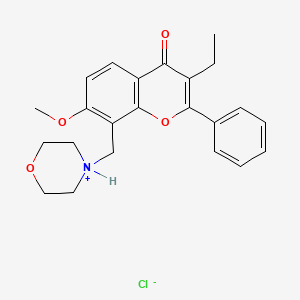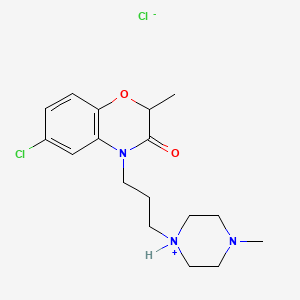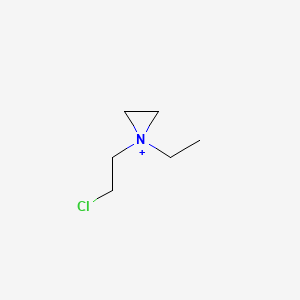
Aziridinium, 1-(2-chloroethyl)-1-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridinium, 1-(2-chloroethyl)-1-ethyl- is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. These compounds are known for their significant strain due to the small ring size, which makes them highly reactive.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aziridinium, 1-(2-chloroethyl)-1-ethyl- can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridinium ion . Another method involves the use of nitrenes, which can be generated in situ from organic azides or other precursors and then added to alkenes to form aziridines .
Industrial Production Methods
Industrially, aziridines are often produced from aminoethanol via two related routes. The Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration of aminoethanol. Alternatively, the Wenker synthesis involves converting aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination to form the aziridine .
Análisis De Reacciones Químicas
Types of Reactions
Aziridinium, 1-(2-chloroethyl)-1-ethyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The strained ring makes aziridinium ions highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Polymerization: Aziridinium ions can undergo ring-opening polymerization, which is useful in creating polyamines with various applications.
Common Reagents and Conditions
Common reagents for reactions involving aziridinium ions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions due to the high reactivity of the aziridinium ring .
Major Products
The major products of these reactions are often amines or other nitrogen-containing compounds, depending on the nucleophile used. For example, the reaction with an amine nucleophile can produce a primary amine and a new aziridinium moiety .
Aplicaciones Científicas De Investigación
Aziridinium, 1-(2-chloroethyl)-1-ethyl- has several scientific research applications:
Medicinal Chemistry: Aziridinium ions are used in the synthesis of various pharmaceuticals, including chemotherapeutic agents like mitomycin C.
Biological Studies: Aziridinium derivatives are studied for their neurotoxic effects and their ability to deplete neurotransmitter stores, making them useful tools in neuroscience research.
Mecanismo De Acción
The mechanism of action of aziridinium, 1-(2-chloroethyl)-1-ethyl- involves its high reactivity due to ring strain. The compound can readily undergo nucleophilic attack, leading to ring-opening and subsequent reactions. In biological systems, aziridinium derivatives can interact with neurotransmitter uptake systems, leading to the depletion of neurotransmitter stores and neurotoxic effects .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
63918-54-7 |
|---|---|
Fórmula molecular |
C6H13ClN+ |
Peso molecular |
134.63 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-1-ethylaziridin-1-ium |
InChI |
InChI=1S/C6H13ClN/c1-2-8(4-3-7)5-6-8/h2-6H2,1H3/q+1 |
Clave InChI |
DSRFMKWOQKHUAB-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1(CC1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


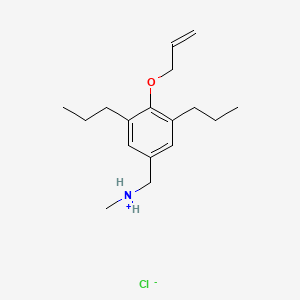
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
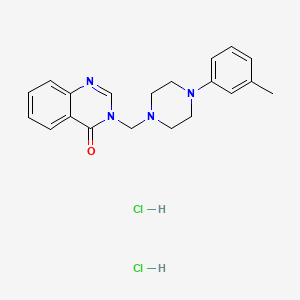
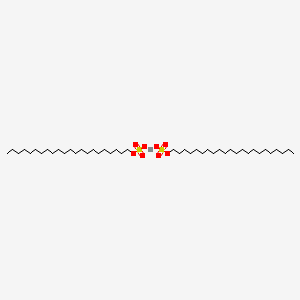
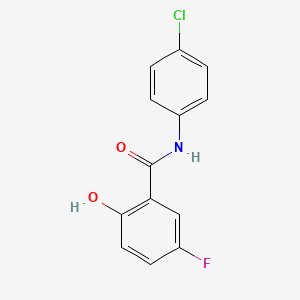
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
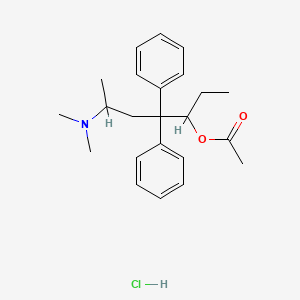


![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
